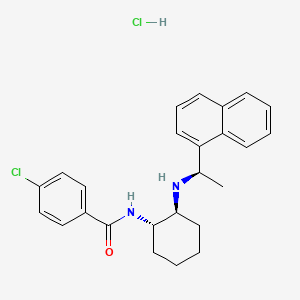![molecular formula C6H12ClNO B2909253 trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine HCl CAS No. 2007919-46-0](/img/structure/B2909253.png)
trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride: is a chemical compound with the molecular formula C6H12ClNO . It is a bicyclic amine derivative that contains an oxirane ring, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable epoxide with an amine in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones or aldehydes.
Reduction: Reduced amine derivatives.
Substitution: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of bicyclic amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: In medicine, trans-3-Oxabicyclo[31Its unique structure could be leveraged to develop new drugs with specific therapeutic effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and unique properties make it valuable for creating high-performance materials .
Mechanism of Action
The mechanism of action of trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Trans-3-Oxabicyclo[3.1.0]hexane-6-amine: A similar compound without the methyl group.
Trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine: The free base form without the hydrochloride salt.
Uniqueness: Trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride is unique due to its specific bicyclic structure and the presence of both an oxirane ring and an amine group. This combination of features makes it distinct from other similar compounds and provides it with unique reactivity and properties .
Properties
IUPAC Name |
[(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-1-4-5-2-8-3-6(4)5;/h4-6H,1-3,7H2;1H/t4?,5-,6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIVBRSOHYOUPY-DKECMWHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CN)CO1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2CN)CO1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2909171.png)



![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2909176.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2909181.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2909182.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2909188.png)

![N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2909193.png)
